2-Methyltetrahydrofuran-3-thiol
Overview
Description
2-Methyltetrahydrofuran-3-thiol (2-MeTHF-3-thiol) is not directly mentioned in the provided papers. However, the related compound 2-Methyltetrahydrofuran (2-MeTHF) is extensively discussed as a biomass-derived solvent with broad application in organic chemistry. It is derived from renewable resources and is considered an environmentally friendly alternative to traditional solvents like tetrahydrofuran (THF) .
Synthesis Analysis
The synthesis of related compounds to 2-MeTHF-3-thiol involves the use of 2-MeTHF as a solvent or cosolvent in various chemical reactions. For instance, 2-MeTHF has been used as a reaction medium for enzyme-mediated transphosphatidylation and in the synthesis of (S)-3-chloro-1-phenylpropanol by permeabilized recombinant Escherichia coli . Additionally, methylenetetrahydrofurans, which are structurally related to 2-MeTHF-3-thiol, have been synthesized through formal [3+2] cycloadditions of propargylic substrates .
Molecular Structure Analysis
While the molecular structure of 2-MeTHF-3-thiol is not directly analyzed in the papers, the structure of 2-MeTHF is implied to have a significant impact on its physical properties and its suitability as a solvent. The presence of a methyl group in 2-MeTHF is known to affect the structural symmetry of the molecule, which in turn influences its physical properties .
Chemical Reactions Analysis
2-MeTHF is shown to be a versatile solvent in various chemical reactions. It has been used in regioselective enzymatic acylation of nucleosides , in the synthesis of phosphatidylserine , and in the synthesis of 2,3,4-trisubstituted 2,5-dihydrofuran derivatives . The compound's stability and low miscibility with water make it suitable for reactions involving organometallics and organocatalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF make it an appealing solvent for organic synthesis. It has a low miscibility with water, a suitable boiling point, and remarkable stability compared to other cyclic-based solvents . The glass transition temperatures of 2-MeTHF have been studied using molecular dynamics simulations, indicating its stability at lower temperatures . Furthermore, the solvent's properties have been leveraged in the synthesis of side-chain functionalized polytetrahydrofuran derivatives .
Scientific Research Applications
Solvent Applications in Organic Chemistry
2-Methyltetrahydrofuran (MeTHF) is recognized for its use as a solvent in various organic reactions. It offers an alternative to tetrahydrofuran (THF) and diethyl ether due to its unique properties, including solvent polarity and Lewis base strength. MeTHF has been successfully utilized in organometallic reactions, low-temperature lithiation, lithium aluminum hydride reductions, Reformatsky reactions, metal-catalyzed coupling reactions, and as a substitute for dichloromethane in biphasic reactions (Aycock, 2007).
Olfactory Properties and Synthesis
The preparation and sensory evaluation of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates have been explored. Differences in odor feature and intensity between these compounds have been noted, with their synthesis achieved through a series of chemical reactions (Dai et al., 2014).
Physical Properties and Molecular Dynamics
Molecular dynamics simulations have been employed to study the glass transition temperatures and structural properties of MeTHF. The presence of a methyl group in MeTHF impacts its molecular symmetry, leading to differences in physical properties compared to THF (Tan Rong-ri et al., 2012).
Applications in Green Chemistry
MeTHF's role as an eco-friendly solvent is highlighted in various green chemistry applications. Its use has been effective in enzyme-mediated transphosphatidylation for phosphatidylserine synthesis, offering an environmentally friendly and efficient approach (Duan & Hu, 2013). Additionally, it has been used in the rapid flow-based synthesis of poly(3-hexylthiophene) in a green solvent system, contributing to high-throughput synthesis of high-quality polymers (Bannock et al., 2016).
Thiol-Click Chemistry
The versatility of thiol-click chemistry, which includes 2-methyltetrahydrofuran-3-thiol, has been extensively studied. This chemistry is valuable in various fields due to its high yields under benign conditions and wide range of chemical reactivity. Thiol-click chemistry finds applications in chemical synthesis and material applications (Hoyle et al., 2010).
Electrochemical Applications
Research has been conducted on the electrochemical behavior of MeTHF solutions, particularly in relation to lithium and noble metal electrodes. The study examines surface films formed on lithium in MeTHF solutions and the impact of various contaminants on the efficiency and morphology of lithium electrodes (Malik et al., 1991).
Safety And Hazards
properties
IUPAC Name |
2-methyloxolane-3-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPHPBLAKVZXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866614 | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; roasted meat, sulfurous onion aroma | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 168.00 °C. @ 760.00 mm Hg | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
Record name | 2-Methyl-3-tetrahydrofuranthiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyltetrahydrofuran-3-thiol | |
CAS RN |
57124-87-5 | |
Record name | 2-Methyltetrahydrofuran-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57124-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057124875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyltetrahydrofuran-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrahydro-2-methyl-3-furanthiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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